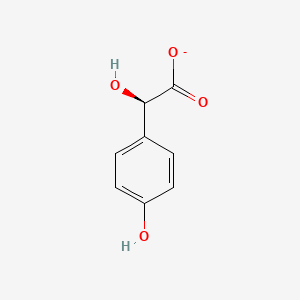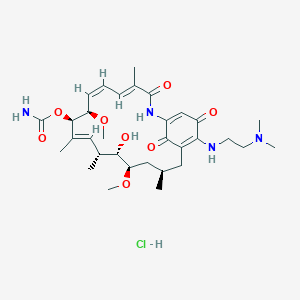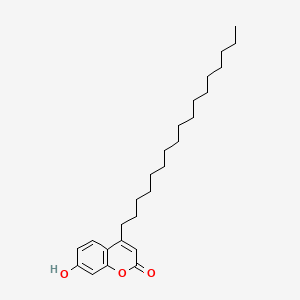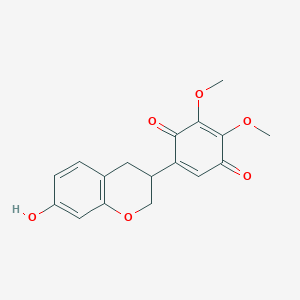
Pendulone
Übersicht
Beschreibung
Pendulone is a bioactive substance isolated from the herbs of Millettia dielsiana . It has been shown to have anti-inflammatory, immunosuppressive, and cytotoxic effects .
Synthesis Analysis
This compound was isolated from the roots of Oxytropis falcata Bunge . The air-dried roots were extracted three times successively with EtOH at room temperature. The resultant extract was concentrated under reduced pressure to yield a residue, which was suspended in water and fractionated by successive partitioning with petroleum ether, EtOAc, and 1–BuOH. The EtOAc fraction was subjected to repeated column chromatography .Molecular Structure Analysis
The complete structure of this compound, C17H16O6, was confirmed unambiguously by a single-crystal X-ray analysis . The bond distances and angles are within the expected ranges . The quinone ring is linked to the chroman ring by C(3) at an equatorial position .Chemical Reactions Analysis
The NMR and MS spectroscopy analysis of this compound disclosed its isoflavanquinonic skeleton and pattern of substitution, which was determined to be 7-hydroxy-3¢,4¢-dimethoxyisoflavanquinone .Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.31 . The bond distances and angles are within the expected ranges . The quinone ring is linked to the chroman ring by C(3) at an equatorial position .Wissenschaftliche Forschungsanwendungen
Leishmanicidal Activity
Pendulone, isolated from Millettia pendula, demonstrated potent leishmanicidal activity in vitro. This discovery adds to the potential therapeutic applications of this compound in treating leishmaniasis, a tropical disease caused by parasites (Takahashi et al., 2006).
Antiplasmodial Activity
Another significant application of this compound is its antiplasmodial activity. Found in Apoplanesia paniculata, this compound was effective in inhibiting the growth of malaria-causing Plasmodium parasites, making it a candidate for antimalarial drug development (Su et al., 2015).
Phytoremediation Potential
Although not directly related to this compound, Betula pendula, also known as silver birch, has shown potential in phytoremediation, particularly in cleansing soils contaminated with zinc. This indicates the broader scope of research within species carrying the "pendula" nomenclature (Dmuchowski et al., 2014).
Inflammatory Lymphocyte Inhibition
Betula pendula leaf extracts have been traditionally used for treating rheumatoid arthritis. Research supports this usage, showing that the extract can inhibit the growth and division of inflammatory lymphocytes, which are significant in immune disorders like rheumatoid arthritis (Gründemann et al., 2011).
Neuroprotective Effects
Polyalthia longifolia var. pendula has been used traditionally as an antipyretic agent. A study revealed that a compound extracted from it could protect neuronal cells from inflammation-induced neurotoxicity, suggesting potential applications in treating neurodegenerative diseases (Shih et al., 2010).
Antinociceptive Activity
Ethanol extract of Polyalthia longifolia bark showed significant antinociceptive activity, supporting its traditional use in treating painful conditions. This indicates its potential for developing new pain management drugs (Moniruzzaman et al., 2015).
Hepatoprotective and Anti-inflammatory Potency
Polyalthia longifolia var. pendula leaf extract also displayed anti-inflammatory and hepatoprotective properties, further indicating its medicinal potential (Tanna et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-16-13(19)7-12(15(20)17(16)22-2)10-5-9-3-4-11(18)6-14(9)23-8-10/h3-4,6-7,10,18H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZOHJDZQPQBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




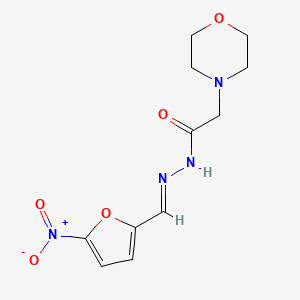

![[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1233472.png)
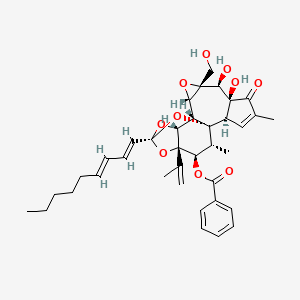
![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)
